6-Hydroxy-2-methyl-8-oxonon-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid is an organic compound with a complex structure that includes hydroxyl, methyl, and oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2-methyl-8-oxonon-2-enoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation: Formation of 6-oxo-2-methyl-8-oxonon-2-enoic acid.
Reduction: Formation of 6-hydroxy-2-methyl-8-hydroxynon-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic processes. Additionally, the compound’s structure allows it to participate in redox reactions, further modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-8-oxonon-2-enoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
6-Hydroxy-2-methyl-8-hydroxynon-2-enoic acid: Contains an additional hydroxyl group, leading to increased polarity and potential for hydrogen bonding.
6-Oxo-2-methyl-8-oxonon-2-enoic acid: Contains an additional oxo group, affecting its redox properties and reactivity.
Uniqueness
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113597-22-1 |
---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
6-hydroxy-2-methyl-8-oxonon-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-7(10(13)14)4-3-5-9(12)6-8(2)11/h4,9,12H,3,5-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
VJYLNJKQJSNMLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(CCC=C(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.